(2S,3R,4S,5S,6S)-6-(methoxycarbonyl)tetrahydro-2H-pyran-2,3,4,5-tetrayl tetraacetate
CAS No.: 7355-18-2
Cat. No.: VC20755971
Molecular Formula: C15H20O11
Molecular Weight: 376.31 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 7355-18-2 |
---|---|
Molecular Formula | C15H20O11 |
Molecular Weight | 376.31 g/mol |
IUPAC Name | methyl (2S,3S,4S,5R,6S)-3,4,5,6-tetraacetyloxyoxane-2-carboxylate |
Standard InChI | InChI=1S/C15H20O11/c1-6(16)22-10-11(23-7(2)17)13(24-8(3)18)15(25-9(4)19)26-12(10)14(20)21-5/h10-13,15H,1-5H3/t10-,11-,12-,13+,15+/m0/s1 |
Standard InChI Key | DPOQCELSZBSZGX-XOBFJNJYSA-N |
Isomeric SMILES | CC(=O)O[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1OC(=O)C)OC(=O)C)C(=O)OC)OC(=O)C |
SMILES | CC(=O)OC1C(C(OC(C1OC(=O)C)OC(=O)C)C(=O)OC)OC(=O)C |
Canonical SMILES | CC(=O)OC1C(C(OC(C1OC(=O)C)OC(=O)C)C(=O)OC)OC(=O)C |
Overview of (2S,3R,4S,5S,6S)-6-(methoxycarbonyl)tetrahydro-2H-pyran-2,3,4,5-tetrayl tetraacetate
(2S,3R,4S,5S,6S)-6-(methoxycarbonyl)tetrahydro-2H-pyran-2,3,4,5-tetrayl tetraacetate is a complex organic compound with significant implications in chemical synthesis and medicinal chemistry. Its systematic IUPAC name reflects its stereochemistry and functional groups, indicating a tetrahydropyran structure with multiple acetate groups.
Structural Representation
The structural formula can be represented as follows:
textO=C(OCC1C2=C(C3=C1C=CC=C3)C=CC=C2)NCCC(NC4=CC(CO)=CC=C4O[C@H]5[C@@H]([C@@H](OC(C)=O)[C@H](OC(C)=O)[C@@H](C(OC)=O)O5)OC(C)=O)=O
Synthesis Methods
The synthesis of (2S,3R,4S,5S,6S)-6-(methoxycarbonyl)tetrahydro-2H-pyran-2,3,4,5-tetrayl tetraacetate typically involves multi-step organic reactions:
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Starting Materials: Common precursors include various aldehydes and ketones that undergo cyclization to form the tetrahydropyran core.
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Reagents: Acetic anhydride and methoxycarbonyl derivatives are often used to introduce the acetate and methoxycarbonyl groups.
Applications
This compound has notable applications in:
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Pharmaceuticals: It serves as an intermediate in the synthesis of bioactive molecules.
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Chemical Research: Its unique structure makes it a subject of study for understanding reaction mechanisms involving cyclic ethers.
Stability and Reactivity
Research indicates that the presence of multiple acetate groups enhances the compound's stability under various conditions while also providing sites for further chemical modifications. Studies have shown that it can undergo hydrolysis in aqueous environments, releasing acetic acid and forming more reactive intermediates.
Biological Activity
Preliminary studies suggest potential biological activities associated with derivatives of this compound:
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Antimicrobial Properties: Some derivatives exhibit activity against specific bacterial strains.
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Enzyme Inhibition: Research is ongoing to explore its potential as an enzyme inhibitor in metabolic pathways.
Hazard Information
The compound is classified with the following hazard statements:
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
Precautionary Measures
When handling this compound:
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Use personal protective equipment (PPE) such as gloves and goggles.
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Ensure adequate ventilation in the working area.
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